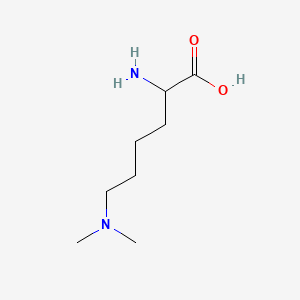

2-Amino-6-(dimethylamino)hexanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWFEBMSGLYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ne,Ne dimethyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Starting Materials and General Synthetic Strategy

The synthesis of 2-amino-6-(dimethylamino)hexanoic acid predominantly begins with L-lysine , a naturally occurring amino acid with a six-carbon backbone and an amino group at the sixth carbon. The key synthetic transformation involves the dimethylation of the primary amino group at the terminal position to introduce the dimethylamino functionality, while preserving the alpha-amino and carboxyl groups intact.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of functional groups (if necessary) | Use of protecting groups on alpha-amino or carboxyl groups to prevent side reactions | Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) may be employed |

| 2 | Dimethylation of the ε-amino group of lysine | Reaction with dimethylamine in aqueous or organic solvent under controlled pH and temperature | Dimethylamine acts as the methylating agent; reaction conditions optimized to avoid over-alkylation |

| 3 | Salt formation | Treatment with hydrochloric acid to form dihydrochloride or hydrochloride salt | Enhances compound stability and solubility for isolation and purification |

| 4 | Purification | Crystallization or chromatographic methods | Ensures high purity suitable for research applications |

Detailed Reaction Conditions and Reagents

Dimethylation Reaction : The ε-amino group of lysine is selectively dimethylated using dimethylamine under aqueous conditions. The reaction is typically conducted at mild temperatures to prevent degradation of the amino acid backbone. The pH is carefully controlled to favor selective alkylation.

Protection/Deprotection : In some synthetic protocols, protection of the α-amino group or carboxyl group is necessary to prevent side reactions. Lithium diisopropylamide (LDA) has been used as a base in organic solvents such as tetrahydrofuran (THF) at low temperatures (approximately -78°C to 0°C) to facilitate selective transformations without racemization or side reactions.

Salt Formation : After dimethylation, the free base is treated with hydrochloric acid to yield the dihydrochloride salt , which improves the compound's stability and handling properties.

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but emphasizes:

- Use of high-purity starting materials and reagents.

- Batch reactors with precise control over temperature, pH, and reaction time.

- Scalable purification methods such as recrystallization or preparative chromatography.

- Quality control to ensure stereochemical purity and absence of impurities.

Comparative Summary of Preparation Methods

Research Findings and Data Analysis

Structural and Chemical Characteristics

- The compound features a hexanoic acid backbone with an α-amino group at position 2 and a dimethylamino group at position 6 .

- The dihydrochloride salt form enhances solubility and stability, facilitating handling in research and industrial settings.

- Molecular formula: $$ \mathrm{C8H{20}Cl2N2O_2} $$ (dihydrochloride salt).

- Molecular weight: Approximately 247.17 g/mol (dihydrochloride salt).

Reaction Mechanisms

- The dimethylation proceeds via nucleophilic substitution on the ε-amino group.

- Protection/deprotection steps prevent unwanted side reactions or racemization.

- Controlled temperature and solvent choice are critical to maintain stereochemical integrity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(dimethylamino)hexanoic acid has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized polymers and materials

Wirkmechanismus

The mechanism of action of 2-Amino-6-(dimethylamino)hexanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituted Tertiary Amino Derivatives

Hexanoic acid derivatives with tertiary amino groups at the sixth carbon are structurally analogous but differ in substituent chemistry. Key examples include:

Key Findings :

- Basicity: The dimethylamino derivative (pKa ~8.8) exhibits optimal basicity for biological activity compared to piperidine (pKa 9–10, overly basic) and morpholine (pKa 7–8, less basic) analogs. This balance enhances its interaction with biomolecules in physiological conditions .

- Alkyl Chain Length : In amide/ester derivatives, alkyl chains with 10–12 carbons (e.g., dodecyl) show higher efficacy than shorter chains (8–9 carbons), likely due to improved lipid solubility .

Q & A

Q. What are the primary synthesis routes for 2-Amino-6-(dimethylamino)hexanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 2-Amino-6-(dimethylamino)hexanoic acid commonly employs the Eschweiler–Clarke methylation of 6-aminohexanoic acid. This involves reacting the primary amine with formaldehyde and formic acid under reflux conditions (60–80°C) to introduce dimethylamino groups. Key parameters include:

- Temperature control : Higher temperatures (>80°C) may lead to over-methylation or decomposition.

- Molar ratios : A 1:2:1 ratio of amine:formaldehyde:formic acid optimizes yield (typically 70–85%) .

- Purification : Post-reaction, the product is isolated via recrystallization or column chromatography to achieve >95% purity.

Alternative routes include enzymatic bioconversion using Pseudomonas taiwanensis strains for hydroxylated intermediates, though this requires subsequent methylation steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 2-Amino-6-(dimethylamino)hexanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Strong absorption bands at 3300–3500 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch) indicate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (174.24 g/mol) with minimal fragmentation .

Advanced Research Questions

Q. How does the dimethylamino group in 2-Amino-6-(dimethylamino)hexanoic acid influence its interaction with serine proteases, and what experimental approaches validate these interactions?

Methodological Answer: The dimethylamino group enhances electrostatic interactions with serine proteases by binding to negatively charged catalytic pockets (e.g., trypsin). Experimental validation strategies include:

- Kinetic Assays : Measure changes in kcat/Km values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Reduced activity indicates competitive inhibition .

- Molecular Docking : Simulate binding affinities (ΔG values) using software like AutoDock Vina. The dimethylamino group shows hydrogen bonding with Asp189 in trypsin-like proteases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions due to hydrophobic effects .

Q. What strategies can resolve contradictions in NMR data when synthesizing derivatives of 2-Amino-6-(dimethylamino)hexanoic acid?

Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from stereochemical impurities or solvent effects . Mitigation strategies:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chirobiotic T) to separate enantiomers and verify stereochemical purity .

- Deuterated Solvent Screening : Test solvents (D2O, CDCl3) to distinguish solvent-induced shifts from structural anomalies .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can differentiate methylene protons adjacent to the dimethylamino group .

Notes

- Advanced Analysis : Focus on resolving contradictions in spectral data and enzyme interaction mechanisms ensures methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.